molecular formula C11H15NSi B8609845 2-Trimethylsilyl-1H-indole

2-Trimethylsilyl-1H-indole

Cat. No. B8609845
M. Wt: 189.33 g/mol
InChI Key: ISPRGDKNJYQULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trimethylsilyl-1H-indole is a useful research compound. Its molecular formula is C11H15NSi and its molecular weight is 189.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Trimethylsilyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Trimethylsilyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15NSi

Molecular Weight

189.33 g/mol

IUPAC Name

1H-indol-2-yl(trimethyl)silane

InChI

InChI=1S/C11H15NSi/c1-13(2,3)11-8-9-6-4-5-7-10(9)12-11/h4-8,12H,1-3H3

InChI Key

ISPRGDKNJYQULU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preparation of 2-trimethylsilyl indole ##STR15## A mixture of iodoaniline (2.19 g, 10 mmol), acyl silane (2.36 g, 20 mmol, prepared according to the procedures of reference example A), DABCO (1,4-diazabicyclo[2.2.2]octane, 3.36 g, 30 mmol) and Pd(OAC)2 (112.25 mg, 0.5 mmol) in 30 mL DMF was degassed via N2 /vacuum and heated at 105° C. for 36 h. The mixture was cooled to room temperature, diluted with IPAc (isopropyl acetate, 100 mL) and washed with 2×50 mL of water. The IPAc layer was concentrated in vacuum and chromatographed over silica gel to give 2-trimethylsilyl indole and indole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
iodoaniline
Quantity
2.19 g
Type
reactant
Reaction Step Two
[Compound]
Name
acyl silane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.36 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
112.25 mg
Type
catalyst
Reaction Step Five

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